N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide
Description
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and carboxamide functional groups
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-5-6-17(27-14)20(2,25)13-23-19(24)18-16(4-3-9-22-18)26-12-15-7-10-21-11-8-15/h3-11,25H,12-13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUOJBBRVANFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(CNC(=O)C2=C(C=CC=N2)OCC3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the carboxamide group.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural, under acidic or basic conditions.
Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The furan and pyridine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.
Functionalization: The coupled product is then functionalized to introduce the carboxamide group through amidation reactions using reagents like carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Shares the furan ring structure and can undergo similar oxidation reactions.
5-Hydroxy-2(5H)-furanone: Similar in structure and reactivity, particularly in oxidation and substitution reactions.
4-Hydroxy-2-quinolones: Contains a similar heterocyclic structure and is used in the synthesis of biologically active compounds.
Uniqueness
N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]-3-(pyridin-4-ylmethoxy)pyridine-2-carboxamide is unique due to its combination of furan, pyridine, and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
